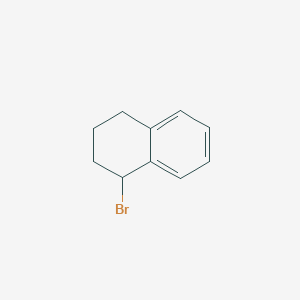

1-Bromo-1,2,3,4-tetrahydronaphthalene

説明

Molecular Structure Analysis

The molecular structure of compounds related to 1-Bromo-1,2,3,4-tetrahydronaphthalene has been studied using X-ray crystallographic techniques. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a metabolite of naphthalene, was determined, revealing a "twist-boat" conformation in the saturated carbon skeleton and variations in the epoxide ring due to steric effects .

Synthesis Analysis

Several methods have been developed to synthesize derivatives of tetrahydronaphthalene. Reductive debromination using tetrakis(dimethylamino)ethylene (TDAE) has been shown to produce 1,2,3,4-tetrahydronaphthalenes . Additionally, high-temperature bromination of tetralin has been used to synthesize 1,4-dibromo-1,2,3,4-tetrahydronaphthalene, which can be further modified to create various naphthalene derivatives . Quantum chemical studies have also substantiated the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene, leading to the synthesis of novel compounds .

Chemical Reactions Analysis

The reactivity of brominated tetrahydronaphthalene compounds has been explored in various contexts. For example, a formal [2 + 2 + 2] cycloaddition with 2-bromophenylboronic acid has been used to construct a multi-substituted dihydronaphthalene scaffold . The incorporation of an allene unit into 1,4-dihydronaphthalene has been studied, generating reactive intermediates and dimerization products . Furthermore, the conversion of bromo compounds to lithio derivatives has been described, providing access to a range of substituted chromenes and thiochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives can be inferred from the molecular structure and synthesis methods. The "twist-boat" conformation suggests a certain rigidity in the molecule's structure, which could influence its reactivity and physical properties . The methods of synthesis, such as bromination and debromination reactions, indicate that these compounds can be modified to produce a variety of derivatives with different physical and chemical characteristics .

科学的研究の応用

Application 1: Fluorescent Properties Study

- Methods of Application : The compound 4-Phenyl-1,8-naphthalimide was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .

- Results or Outcomes : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths. The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects .

Application 2: Alternative to Turpentine in Paints and Waxes

- Summary of Application : 1,2,3,4-Tetrahydronaphthalene, which is structurally similar to 1-Bromo-1,2,3,4-tetrahydronaphthalene, is used as an alternative to turpentine in paints and waxes .

Application 3: Synthesis of 1,4-Dibromonaphthalene

- Summary of Application : 1-Bromo-1,2,3,4-tetrahydronaphthalene can be used in the synthesis of 1,4-Dibromonaphthalene .

Application 4: Transformation of Naphthalene

- Summary of Application : A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .

Application 5: Synthesis of Hydrogen Bromide

- Summary of Application : Tetralin, which is structurally similar to 1-Bromo-1,2,3,4-tetrahydronaphthalene, has been used for the laboratory synthesis of hydrogen bromide .

Application 6: Use in Sodium-Cooled Fast Reactors

Safety And Hazards

1-Bromo-1,2,3,4-tetrahydronaphthalene is a combustible liquid . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool . Dispose of contents/container to an approved waste disposal plant .

特性

IUPAC Name |

1-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWBXZNNOYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560429 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,2,3,4-tetrahydronaphthalene | |

CAS RN |

75238-77-6 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。